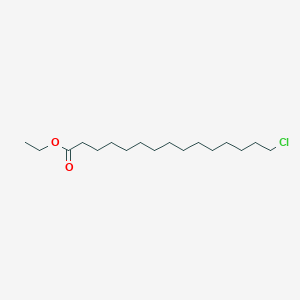
Ethyl 15-chloropentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 15-chloropentadecanoate is an organic compound belonging to the ester family It is derived from pentadecanoic acid, a saturated fatty acid, and contains a chlorine atom at the 15th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 15-chloropentadecanoate can be synthesized through the esterification of 15-chloropentadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 15-chloropentadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 15-chloropentadecanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
Hydrolysis: 15-chloropentadecanoic acid and ethanol.
Reduction: 15-chloropentadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 15-chloropentadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its role in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 15-chloropentadecanoate involves its interaction with various molecular targets and pathways. The compound can be metabolized by esterases to release 15-chloropentadecanoic acid, which may then interact with cellular components. The chlorine atom in the compound can also participate in various biochemical reactions, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 15-chloropentadecanoate can be compared with other similar compounds, such as:
Ethyl pentadecanoate: Lacks the chlorine atom, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
15-chloropentadecanoic acid: The free acid form of the compound, which has different solubility and reactivity compared to the ester.
The presence of the chlorine atom in this compound makes it unique, as it can participate in specific chemical reactions and potentially exhibit distinct biological activities compared to its non-chlorinated counterparts.
Propriétés
Formule moléculaire |
C17H33ClO2 |
|---|---|
Poids moléculaire |
304.9 g/mol |
Nom IUPAC |
ethyl 15-chloropentadecanoate |
InChI |
InChI=1S/C17H33ClO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3 |
Clé InChI |
ROLYNRWRMQCTLN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


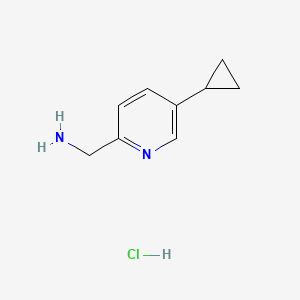
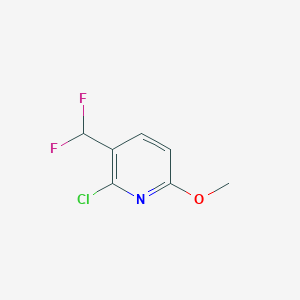
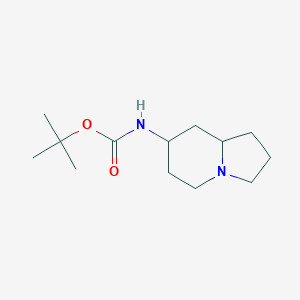

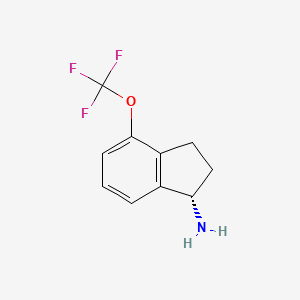
![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)

![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15222561.png)
![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)
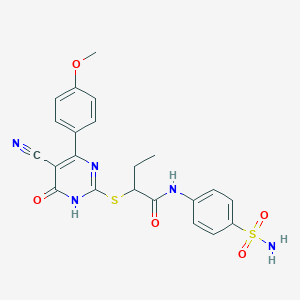

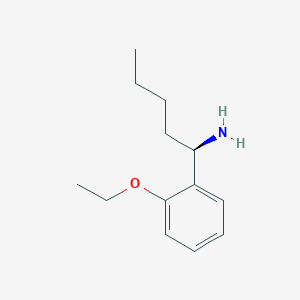
![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)

